molecular formula C13H19NO2 B13042613 ((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine

((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine

Cat. No.: B13042613
M. Wt: 221.29 g/mol
InChI Key: XQGIGPRZKCYCQZ-QWHCGFSZSA-N
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Description

((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine is a complex organic compound characterized by its tetrahydropyran ring structure and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide.

    Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the methoxyphenyl group is introduced to the tetrahydropyran ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group may play a role in binding to these targets, while the tetrahydropyran ring provides structural stability. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • ((2S,6R)-6-(4-Hydroxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine
  • ((2S,6R)-6-(4-Methylphenyl)tetrahydro-2H-pyran-2-YL)methanamine
  • ((2S,6R)-6-(4-Chlorophenyl)tetrahydro-2H-pyran-2-YL)methanamine

Uniqueness

((2S,6R)-6-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-YL)methanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents, such as hydroxy, methyl, or chloro groups.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

[(2S,6R)-6-(4-methoxyphenyl)oxan-2-yl]methanamine

InChI

InChI=1S/C13H19NO2/c1-15-11-7-5-10(6-8-11)13-4-2-3-12(9-14)16-13/h5-8,12-13H,2-4,9,14H2,1H3/t12-,13+/m0/s1

InChI Key

XQGIGPRZKCYCQZ-QWHCGFSZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2CCC[C@H](O2)CN

Canonical SMILES

COC1=CC=C(C=C1)C2CCCC(O2)CN

Origin of Product

United States

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